molecular formula C12H18N4O B8335773 2-(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)acetamide

2-(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)acetamide

Cat. No.: B8335773
M. Wt: 234.30 g/mol
InChI Key: HNZAGACGTGPRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)acetamide is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]acetamide

InChI

InChI=1S/C12H18N4O/c1-15-4-6-16(7-5-15)12-9-10(2-3-14-12)8-11(13)17/h2-3,9H,4-8H2,1H3,(H2,13,17)

InChI Key

HNZAGACGTGPRQZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)CC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 2-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)acetate (750 mg, 2.81 mmol) in methanolic ammonia (10 ml) was heated in a steel bomb at 90° C. for 72 h. The reaction mixture was cooled to room temperature, concentrated and dried in vacuum to afford the crude product. Purification by triturating with diethyl ether afforded 370 mg (31%) of 2-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)acetamide as a light brown color solid.
Name
methyl 2-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)acetate
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

[2-(4-Methyl-piperazin-1-yl)-pyridin-4-yl]-acetic acid tert-butyl ester (95 mg, 0.33 mmol) is dissolved in a mixture of TFA and CH2Cl2 (5 ml/5 ml) and stirred at RT. After 1 h at RT, TLC analysis indicated complete conversion of starting material. The solvent is removed by rotary evaporation, and replaced by dry DMF (1.5 ml). Under an atmosphere of argon, carbonyl diimidazole (58 mg, 0.36 mmol) is added. After 20 minutes at RT, TLC analysis indicated complete conversion of the carboxylic acid. An aqueous solution of ammonia (25%, 6 ml) is added at RT. After 15 minutes at RT, solvents are removed under high vacuum. The residue is dissolved in CH2Cl2/MeOH (9:1) and purified by FCC (CH2Cl2/MeOH, slow gradient from 95:5 to 40:60) to yield the title compound. 1H NMR (d4-MeOD, 400 MHz): δ 2.35 (s, 3H), 2.56 (m, 4H), 3.46 (s, 2H), 3.54 (m, 4H), 6.66 (d, J=6 Hz, 1H), 6.78 (s, 1H), 8.02 (d, J=6 Hz, 1H). ES+−MS: 235.3 [M+H]+.
Name
[2-(4-Methyl-piperazin-1-yl)-pyridin-4-yl]-acetic acid tert-butyl ester
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.